

Dimethyl Adipate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl adipate-d4*

Cat. No.: *B3044210*

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of **Dimethyl Adipate-d4** as an internal standard in quantitative analysis.

Introduction

Dimethyl adipate-d4, the deuterated isotopologue of dimethyl adipate, serves as a critical internal standard for quantitative analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity and mass difference from the non-labeled compound allow for precise and accurate quantification of dimethyl adipate and related analytes in complex matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for its application as an internal standard.

Chemical and Physical Properties

Dimethyl adipate-d4 is a colorless to light yellow liquid. Its physicochemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.

Property	Dimethyl Adipate-d4	Dimethyl Adipate
Molecular Formula	C ₈ H ₁₀ D ₄ O ₄	C ₈ H ₁₄ O ₄
Molecular Weight	178.22 g/mol	174.19 g/mol
CAS Number	55724-08-8	627-93-0
Appearance	Colorless to light yellow liquid	Colorless liquid[1]
Density	~1.0 g/cm ³	1.063 g/cm ³
Boiling Point	~228.7 °C at 760 mmHg	109-110 °C at 14 mmHg
Flash Point	~107.2 °C	225 °F (107.2 °C)[1]
Isotopic Purity	≥98 atom % D	N/A

Synthesis of Dimethyl Adipate-d4

A common and efficient method for the synthesis of **Dimethyl adipate-d4** involves a two-step process: the synthesis of a deuterated adipic acid precursor, followed by its esterification with methanol.

Synthesis of Adipic Acid-d8

While various methods exist for the synthesis of adipic acid, the preparation of a deuterated version such as Adipic acid-d8 can be achieved through methods like hydrogen-deuterium exchange of adipic acid in the presence of a suitable catalyst or by starting from a deuterated precursor. Commercially available Adipic acid-d8 or Adipic acid-d10 can also be used as the starting material.[2][3]

A plausible laboratory-scale synthesis involves the oxidation of a deuterated cyclic precursor. For instance, the oxidation of cyclohexanone-d10 or cyclohexanol-d11 with a strong oxidizing agent like potassium permanganate or nitric acid would yield Adipic acid-d8.[4][5]

Caption: Oxidation of Cyclohexanone-d10 to Adipic acid-d8.

Esterification of Adipic Acid-d8 to Dimethyl Adipate-d4

The deuterated adipic acid is then esterified with methanol, typically under acidic catalysis, in a process known as Fischer esterification.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Adipic acid-d8 (1.0 equivalent).
- **Addition of Reagents:** Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.3 equivalents).
- **Reaction:** Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
- **Purification:** The crude product is then purified. This can involve dissolving the residue in an organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is evaporated to yield the crude **Dimethyl adipate-d4**.
- **Final Purification:** Further purification can be achieved by vacuum distillation to obtain the final high-purity product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Dimethyl Adipate-d4: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3044210#what-is-dimethyl-adipate-d4\]](https://www.benchchem.com/product/b3044210#what-is-dimethyl-adipate-d4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com